molecular formula C12H15ClN2O3 B14003815 [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 55791-82-7

[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate

Cat. No.: B14003815
CAS No.: 55791-82-7
M. Wt: 270.71 g/mol
InChI Key: RHRGXDDPFNORDS-UHFFFAOYSA-N
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Description

[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propanoylamino group and a carbamate group linked to a 2-chloroethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the following steps:

    Formation of the Propanoylamino Group: The starting material, 3-aminophenol, undergoes acylation with propanoyl chloride to form 3-(propanoylamino)phenol.

    Carbamate Formation: The intermediate 3-(propanoylamino)phenol is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Cell Signaling: It can modulate cell signaling pathways, making it useful in studying cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer and antimicrobial agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Pesticides: The compound can be formulated into pesticides due to its potential to inhibit specific biological pathways in pests.

    Coatings: It can be used in coatings to provide antimicrobial properties.

Mechanism of Action

The mechanism of action of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

  • [3-(propanoylamino)phenyl] N-(2-bromoethyl)carbamate
  • [3-(propanoylamino)phenyl] N-(2-iodoethyl)carbamate
  • [3-(propanoylamino)phenyl] N-(2-fluoroethyl)carbamate

Comparison:

  • Uniqueness: The presence of the chloroethyl group in [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate provides unique reactivity, particularly in nucleophilic substitution reactions.
  • Reactivity: The chloroethyl group is more reactive compared to bromoethyl and iodoethyl groups, making it more suitable for specific applications.
  • Applications: The compound’s unique structure allows for diverse applications in various fields, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55791-82-7

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-2-11(16)15-9-4-3-5-10(8-9)18-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16)

InChI Key

RHRGXDDPFNORDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)NCCCl

Origin of Product

United States

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